molecular formula C22H26N2O5 B1230579 6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide

6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide

Cat. No. B1230579
M. Wt: 398.5 g/mol
InChI Key: FFYWTGVQTAIHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide is a member of isoquinolines.

Scientific Research Applications

Radioligand Binding Studies

6,7-Dimethoxy analogues demonstrate higher affinity in radioligand binding studies, particularly for apamin-sensitive binding sites. These compounds, especially the quaternary ammonium derivatives, have shown increased affinity in comparison to tertiary amines. Electrophysiological studies suggest their potential in blocking apamin-sensitive afterhyperpolarization in rat dopaminergic neurons (Graulich et al., 2006).

Synthesis and Derivative Formation

The compound has been used as a base for synthesizing various derivatives. For instance, it has been employed in the synthesis of 2′-(2- and 3-aminopropanoyl)-6′,7′-dimethoxy derivatives (Aghekyan et al., 2019). Additionally, reactions with phenoxymethyloxiranes and secondary amines have led to new propanediol and aminopropanol derivatives (Aghekyan et al., 2015).

Rearrangement Reactions

This compound has been involved in novel rearrangement reactions, converting tetrahydro-1-isoquinolinecarboxylic acids into 1-isoquinolones. Such reactions have been studied for their mechanisms and the structures of the products (Vaccher et al., 1984).

Synthesis of Heterocyclic Compounds

Incorporating the isoquinoline moiety, various heterocyclic compounds such as tetra- and penta-heterocyclic compounds have been synthesized. These syntheses demonstrate the versatility of the compound in forming complex heterocyclic structures (Abdallah et al., 2009).

properties

Product Name

6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

6,7-dimethoxy-N-[(5-methylfuran-2-yl)methyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C22H26N2O5/c1-13(2)11-24-12-18(21(25)23-10-15-7-6-14(3)29-15)16-8-19(27-4)20(28-5)9-17(16)22(24)26/h6-9,12-13H,10-11H2,1-5H3,(H,23,25)

InChI Key

FFYWTGVQTAIHMC-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CNC(=O)C2=CN(C(=O)C3=CC(=C(C=C32)OC)OC)CC(C)C

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CN(C(=O)C3=CC(=C(C=C32)OC)OC)CC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide
Reactant of Route 2
6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide
Reactant of Route 5
6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.